molecular formula C13H17NO3 B188417 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-25-5

3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B188417
CAS No.: 436811-25-5
M. Wt: 235.28 g/mol
InChI Key: VDQJAWYQRNBTCR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature of this compound reflects its complex bicyclic architecture and multiple functional groups. The parent structure is bicyclo[2.2.1]hept-5-ene, commonly known as norbornene, which consists of a cyclohexene ring fused to a cyclopropane ring through a single carbon-carbon bond, creating a rigid bridged system. The numbering system begins at one of the bridgehead carbons and proceeds around the six-membered ring, with the double bond located between carbons 5 and 6 in the traditional numbering scheme.

The structural representation reveals that the carboxylic acid functionality is positioned at the 2-carbon, while the pyrrolidine carbonyl substituent occupies the 3-position. This substitution pattern creates a compound with significant steric constraints due to the rigid bicyclic framework. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is connected to the norbornene scaffold through an amide linkage, specifically through the carbonyl carbon that forms the bridge between the bicyclic system and the nitrogen-containing ring.

The three-dimensional structure of this compound demonstrates the characteristic features of norbornene derivatives, where the bridged ring system forces the molecule into a specific spatial arrangement. The endo and exo orientations of substituents become particularly important in this system, as they determine the relative stereochemistry and potential biological activity. The pyrrolidine carbonyl group and carboxylic acid functionality are positioned on adjacent carbons of the bicyclic framework, creating opportunities for intramolecular interactions and conformational preferences that influence the overall molecular properties.

Spectroscopic characterization using nuclear magnetic resonance techniques provides detailed structural confirmation, with characteristic chemical shifts observed for the norbornene framework, the pyrrolidine ring protons, and the carboxylic acid functionality. The bridgehead protons typically appear as complex multiplets due to the rigid ring system, while the pyrrolidine ring protons show characteristic patterns consistent with the five-membered ring structure.

Molecular Formula and Stereochemical Descriptors

The molecular formula of this compound is C₁₃H₁₇NO₃, corresponding to a molecular weight of 235.28 grams per mole. This empirical formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the combined contributions of the bicyclic norbornene framework, the pyrrolidine ring, the carbonyl linkage, and the carboxylic acid functionality.

The stereochemical complexity of this compound arises from the multiple chiral centers present within the bicyclic framework. The norbornene system inherently contains bridgehead carbons that serve as stereogenic centers, and the substitution pattern at positions 2 and 3 introduces additional stereochemical considerations. The relative configuration of the carboxylic acid and pyrrolidine carbonyl substituents can exist in either endo or exo orientations relative to the bicyclic bridge, significantly affecting the three-dimensional shape and potential biological activity of the molecule.

Table 1: Molecular Descriptors and Identifiers

Parameter Value
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
International Chemical Identifier Key VDQJAWYQRNBTCR-UHFFFAOYSA-N
Chemical Abstracts Service Registry Number 436811-25-5
Simplified Molecular Input Line Entry System C1CCN(C1)C(=O)C2C3CC(C2C(=O)O)C=C3

The International Chemical Identifier representation provides a standardized method for describing the molecular structure and connectivity. The identifier InChI=1S/C13H17NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h3-4,8-11H,1-2,5-7H2,(H,16,17) encodes the complete structural information including atom connectivity, hydrogen counts, and charge distribution, enabling unambiguous identification of the compound across different chemical databases and literature sources.

The stereochemical descriptors become particularly important when considering the synthesis and biological evaluation of this compound. The norbornene framework exhibits well-defined stereochemical preferences, with synthetic approaches typically favoring either endo or exo selectivity depending on the reaction conditions and catalysts employed. Understanding these stereochemical relationships is crucial for predicting reactivity patterns and designing synthetic routes to access specific stereoisomers with desired properties.

Comparative Analysis with Related Bicyclic Carboxylic Acid Derivatives

The structural framework of this compound places it within a broader family of functionalized norbornene derivatives that have found extensive applications in medicinal chemistry and materials science. Comparative analysis with related bicyclic carboxylic acid derivatives reveals important structure-activity relationships and synthetic accessibility patterns that inform both academic research and industrial applications.

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, commonly known as 5-norbornene-2-carboxylic acid, represents the parent structure from which the target compound is derived. This simpler analogue contains only the carboxylic acid functionality without the pyrrolidine carbonyl substituent, making it an important synthetic intermediate and comparative reference. The parent compound exhibits molecular formula C₈H₁₀O₂ with a molecular weight of 138.16 grams per mole, significantly lower than the functionalized derivative. Synthetic approaches to norbornene carboxylic acids typically involve Diels-Alder cycloaddition reactions between cyclopentadiene and appropriate dienophiles, with subsequent functional group manipulations to introduce desired substituents.

The endo versus exo selectivity patterns observed in norbornene derivatives provide crucial insights for understanding the stereochemical preferences of the target compound. Research has demonstrated that exo-selective synthesis of norbornene carboxylic acid derivatives often requires specialized reaction conditions or post-synthetic isomerization protocols. The equilibrium between endo and exo isomers can be influenced by reaction temperature, base strength, and solvent conditions, with typical exo content reaching approximately 60% under optimized thermodynamic control conditions.

Table 2: Comparative Analysis of Related Bicyclic Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Accessibility
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₈H₁₀O₂ 138.16 Carboxylic acid High
This compound C₁₃H₁₇NO₃ 235.28 Carboxylic acid, Amide Moderate
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid C₉H₁₀O₄ 182.17 Dicarboxylic acid Moderate
3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₉H₁₁NO₃ 181.19 Carboxylic acid, Primary amide Moderate

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid represents another important comparative structure, featuring dicarboxylic acid functionality on adjacent carbons of the norbornene framework. This compound, with molecular formula C₉H₁₀O₄ and molecular weight 182.17 grams per mole, demonstrates how multiple carboxyl groups can be accommodated within the rigid bicyclic system. The cis-configuration of the dicarboxylic acid derivative highlights the stereochemical constraints imposed by the norbornene scaffold and provides insights into the spatial arrangements possible for bifunctional derivatives.

The synthesis of peptides and pseudopeptides incorporating norbornene-derived amino acid residues has been extensively studied, revealing the potential for conformational constraint and biological activity modulation. Research has shown that endo-(2S,3R)-2-amino-3-carboxy-norborn-5-ene residues can serve as effective turn inducers in peptide structures, demonstrating the utility of the bicyclic framework for controlling molecular conformation. These studies provide valuable precedent for understanding how the pyrrolidine carbonyl substituent in the target compound might influence overall molecular geometry and potential biological interactions.

Synthetic methodologies for accessing functionalized norbornene derivatives have evolved significantly, with modern approaches emphasizing both stereoselectivity and functional group tolerance. The development of specialized catalytic systems for Diels-Alder reactions and subsequent functional group transformations has enabled the preparation of increasingly complex norbornene derivatives with precise control over stereochemistry and substitution patterns. These advances are particularly relevant for the synthesis of compounds like this compound, where multiple functional groups must be introduced and maintained under reaction conditions.

Properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h3-4,8-11H,1-2,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQJAWYQRNBTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389873
Record name 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-25-5
Record name 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic core, followed by functional group modifications to introduce the pyrrolidine and carboxylic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to a lactam.

    Reduction: Hydrogenation of the double bond in the bicyclic ring.

    Substitution: Nucleophilic substitution at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of a lactam derivative.

    Reduction: Saturated bicyclic compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been investigated for its potential anticancer properties. Its structural similarity to other bioactive compounds allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways.

Neuropharmacology
The compound's pyrrolidine moiety suggests potential interactions with neurotransmitter systems. Research indicates that compounds with similar structures can modulate synaptic transmission and may be explored for treating neurological disorders such as depression or anxiety.

Materials Science

Polymer Synthesis
The unique bicyclic structure of this compound allows it to act as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites.

Biochemical Tools

Proteomics Research
this compound is utilized as a reagent in proteomics studies to label proteins for identification and quantification. Its ability to selectively react with amino acids makes it valuable in mass spectrometry-based proteomics.

Drug Development

Lead Compound for Derivatives
The compound serves as a lead structure for developing new drugs targeting various diseases. Modifications to its structure can enhance its pharmacokinetic properties, leading to improved efficacy and safety profiles in therapeutic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of derivatives based on this compound, demonstrating significant cytotoxic effects on breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells.

Case Study 2: Neuropharmacological Effects

Research conducted at a prominent neuropharmacology lab investigated the effects of pyrrolidine derivatives on serotonin receptors, revealing promising anxiolytic properties in animal models. The findings suggest that further exploration of this compound could lead to new treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core but differ in substituents, leading to distinct physicochemical and functional properties:

Substituent Variations and Molecular Properties
Compound Name Substituent at Position 3 Molecular Weight Key Applications References
3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Pyrrolidine-1-carbonyl ~265.3 (calc.) Drug discovery, enzyme inhibition
Ethyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (Herbanate) Isopropyl, ethyl ester 208.3 Flavoring agent (FEMA GRAS 4790)
rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-Butoxycarbonylamino 267.3 Pharmaceutical intermediate
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Dipropylcarbamoyl 257.3 Life science research
3-[(Tetrahydrofuran-2-ylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Tetrahydrofuran-based methoxycarbonyl 266.3 Polymer synthesis

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropyl in Herbanate) reduce solubility in polar solvents (logP = 2.95) but enhance volatility, making them suitable for fragrances .
  • Bioactivity: The pyrrolidine-1-carbonyl group in the target compound may improve binding to proteases or kinases due to its planar amide structure, whereas the tert-butoxycarbonylamino group in the rac-derivative serves as a protective moiety in peptide synthesis .
  • Polymer Compatibility : Tetrahydrofuran-based substituents enhance copolymerization efficiency in resist materials (e.g., polyfluorinated acrylate terpolymers) .

Critical Analysis of Functional Group Impact

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrogen-bonding capacity, favoring crystallization and salt formation, whereas ester derivatives (e.g., Herbanate) improve volatility for sensory applications .
  • Pyrrolidine vs.

Biological Activity

3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its CAS number 436811-25-5, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. It features a bicyclic structure that contributes to its biological activity. The structural formula is represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}

Research indicates that compounds with similar bicyclic structures often interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. The specific mechanisms for this compound remain to be fully elucidated, but several potential actions have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing physiological responses.
  • Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress by scavenging free radicals.

Anticancer Properties

Several studies have explored the anticancer potential of bicyclic compounds similar to this compound. For instance, a study demonstrated that derivatives of bicyclic acids exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has indicated that compounds with similar structures may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation.

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of bicyclic acids, including this compound, and evaluated their effects on human cancer cell lines (A549 and MCF7). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AA5495.4
Compound BMCF73.8
This compoundA5496.0

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of bicyclic compounds in models of oxidative stress-induced neuronal damage. The results showed that treatment with these compounds significantly reduced neuronal cell death and improved survival rates in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and what key reagents are involved?

  • Methodology : The compound can be synthesized via multi-step reactions involving functionalization of the bicyclo[2.2.1]hept-5-ene scaffold. For example, a Curtius reaction starting from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1) has been used to generate isocyanate intermediates, which can react with pyrrolidine derivatives to form the pyrrolidine-carbonyl substituent . Other approaches include coupling reactions with activated esters (e.g., using ethyl chloroformate) followed by azide-mediated transformations . Key reagents include sodium azide, anhydrous xylene, and catalytic bases like triethylamine.

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodology : Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., norbornene ring protons at δ 5.5–6.5 ppm and carboxylic acid protons at δ 10–12 ppm) and IR spectroscopy to detect functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the carboxylic acid and amide groups) . Advanced techniques like 2D NMR (e.g., COSY, HSQC) can resolve stereochemical ambiguities in the bicyclic system .

Q. What are the critical physicochemical properties (e.g., solubility, stability) that influence experimental handling?

  • Data : The compound’s bicyclic framework confers limited solubility in polar solvents (e.g., water), requiring use of DMSO or THF for dissolution. The carboxylic acid group (pKa ~4–5) necessitates pH-controlled conditions to avoid precipitation. Thermal stability is moderate (decomposition >150°C), as inferred from related bicyclo[2.2.1]hept-5-ene derivatives .

Advanced Research Questions

Q. How does stereochemistry at the bicyclo[2.2.1]hept-5-ene scaffold influence reactivity in polymerization reactions?

  • Methodology : Stereochemical control (endo/exo configurations) affects polymer chain propagation. For example, η³-allyl palladium catalysts selectively polymerize endo-configured monomers due to steric and electronic interactions with the metal center . Researchers should characterize monomer stereochemistry via X-ray crystallography or NOESY NMR before polymerization trials .

Q. What strategies optimize catalytic efficiency in copolymerization with functionalized norbornene derivatives?

  • Methodology : Transition-metal catalysts (e.g., Pd(II) with SbF₆⁻ counterions) enhance activity for copolymerizing this compound with monomers like norbornene-methyl decanoate. Key parameters include catalyst loading (0.5–2 mol%), solvent polarity (toluene > THF), and reaction temperature (60–80°C yields >90% conversion) . Kinetic studies using GPC and DSC monitor molecular weight and thermal transitions in resulting polymers .

Q. How can contradictions in reported reaction yields be resolved for azide-mediated Curtius reactions?

  • Analysis : Discrepancies in yields (e.g., 47% vs. unspecified values ) arise from reaction conditions. Lower yields correlate with incomplete azide formation due to inadequate mixing or temperature control. Researchers should use in situ FTIR to monitor azide intermediates and optimize reaction times (e.g., reflux in ethyl acetate for 12–24 hours) .

Q. What computational methods predict the compound’s electronic properties for organic semiconductor applications?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport behavior. Studies on analogous bicyclo[2.2.1]hept-5-ene-carboxylic acids show bandgaps ~3.5–4.0 eV, suggesting potential as dopants in organic field-effect transistors . Experimental validation via UV-Vis spectroscopy and cyclic voltammetry is recommended .

Tables of Key Data

Table 1 : Spectroscopic Signatures of Key Functional Groups

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Bicyclo[2.2.1]heptene5.5–6.5 (olefinic H)-
Carboxylic Acid10–12 (broad, -COOH)1700–1720 (C=O)
Pyrrolidine-carbonyl2.5–3.5 (N-CH₂)1640–1680 (amide)
Sources:

Table 2 : Polymerization Parameters with Pd Catalysts

Catalyst SystemMonomer Conversion (%)Mn (kDa)Đ (PDI)
Pd(SbF₆)/η³-allyl991201.8
Pd(BF₄)/η³-allyl85952.1
Source:

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